3-(Trifluoromethyl)phenethylamine

Catalog No.
S705098
CAS No.
52516-30-0
M.F
C9H10F3N
M. Wt
189.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)phenethylamine

CAS Number

52516-30-0

Product Name

3-(Trifluoromethyl)phenethylamine

IUPAC Name

2-[3-(trifluoromethyl)phenyl]ethanamine

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

InChI

InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4-5,13H2

InChI Key

BPVYCXMGJPKOTQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCN

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCN

The exact mass of the compound 3-(Trifluoromethyl)phenethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Trifluoromethyl)phenethylamine (CAS: 52516-30-0) is a highly specialized, fluorinated primary amine utilized extensively as a building block in medicinal chemistry and advanced organic synthesis. Presenting as a clear, colorless to pale yellow liquid, it features a density of 1.186 g/cm³ and a boiling point of approximately 200.9 °C at atmospheric pressure . The incorporation of a trifluoromethyl (-CF3) group at the meta position of the phenyl ring fundamentally alters the molecule's physicochemical profile compared to standard phenethylamines, significantly increasing its lipophilicity and metabolic stability. These baseline properties make it a critical precursor for the procurement and scale-up of central nervous system (CNS) therapeutics, calcimimetics, and complex benzoic acid derivatives [1].

Substituting 3-(Trifluoromethyl)phenethylamine with unsubstituted phenethylamine or alternative regioisomers (such as the ortho- or para-CF3 variants) routinely fails in both application performance and synthetic processability. From an API design perspective, the absence of the meta-CF3 group drastically reduces the precursor's lipophilicity, compromising the blood-brain barrier (BBB) permeability of downstream neuropharmacological agents. Furthermore, the meta-CF3 group provides a highly specific steric bulk required to perfectly occupy the hydrophobic binding pockets of target receptors, such as the calcium-sensing receptor (CaSR) in calcimimetics. Synthetically, generic phenethylamines cannot undergo the specialized concentrated sulfuric acid hydrolysis that leverages the meta-CF3 group as a masked carboxylate to yield m-substituted amino ethyl benzoic acid derivatives [1]. Consequently, procurement must strictly specify the meta-isomer to ensure both synthetic viability and downstream API efficacy.

Lipophilicity Enhancement for CNS Precursor Design

The addition of the trifluoromethyl group at the meta position significantly alters the partition coefficient of the molecule. 3-(Trifluoromethyl)phenethylamine exhibits a predicted LogP of 2.71, whereas the unsubstituted baseline phenethylamine has an experimental LogP of 1.41 [1]. This 1.3 log unit increase in lipophilicity is directly transferred to downstream active pharmaceutical ingredients (APIs).

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataLogP ~2.71
Comparator Or BaselineUnsubstituted Phenethylamine (LogP ~1.41)
Quantified Difference~1.3 log unit increase in lipophilicity
ConditionsStandard predictive and experimental partition coefficient models

Procuring the fluorinated analog is essential for synthesizing CNS-targeted drugs where enhanced membrane permeability and BBB penetration are strict requirements.

Synthetic Utility via Masked Carboxylate Hydrolysis

In specific synthetic workflows, 3-(Trifluoromethyl)phenethylamine serves a dual purpose where the CF3 group acts as a masked carboxylic acid. When subjected to concentrated sulfuric acid, the meta-CF3 group undergoes hydrolysis to yield m-substituted amino ethyl benzoic acid derivatives [1]. Unsubstituted phenethylamine completely lacks this functional handle and cannot participate in this reaction pathway.

Evidence DimensionReactivity in concentrated sulfuric acid
Target Compound DataUndergoes hydrolysis to form m-substituted benzoic acids
Comparator Or BaselineUnsubstituted Phenethylamine (Unreactive at the meta position)
Quantified DifferenceEnables an exclusive synthetic pathway to benzoic acid esters
ConditionsLiquid phase hydrolysis in concentrated sulfuric acid

This specific reactivity allows process chemists to procure this amine as a direct precursor for complex spasmolytics and psychotherapeutic agents, bypassing multi-step functionalization.

Density and Phase Separation in Liquid-Liquid Extraction

The physical properties of 3-(Trifluoromethyl)phenethylamine dictate different handling parameters during industrial scale-up. The target compound possesses a liquid density of 1.186 g/cm³, compared to the 0.964 g/cm³ density of unsubstituted phenethylamine [1]. This ~23% increase in density significantly alters phase separation dynamics during aqueous workups and liquid-liquid extractions.

Evidence DimensionLiquid Density at standard conditions
Target Compound Data1.186 g/cm³
Comparator Or BaselineUnsubstituted Phenethylamine (0.964 g/cm³)
Quantified Difference~23% higher density
ConditionsStandard room temperature and pressure

Engineers and scale-up chemists must account for this density difference to optimize flow rates, settling times, and phase identification in extraction vessels.

Steric Fit for High-Affinity Receptor Agonism

In the development of calcium-sensing receptor (CaSR) agonists (e.g., AMG 641) and GlyT1 inhibitors (e.g., SSR504734), the meta-CF3 substitution provides precise steric bulk and electronic properties required to occupy specific hydrophobic receptor pockets. Substituting with ortho- or para-CF3 isomers, or using unsubstituted phenethylamine, results in suboptimal receptor fit and a corresponding loss of downstream API potency.

Evidence DimensionPrecursor suitability for CaSR / GlyT1 binding pockets
Target Compound DataOptimal steric fit via meta-CF3 substitution
Comparator Or BaselineOrtho/Para isomers or unsubstituted analogs (Suboptimal fit)
Quantified DifferenceCritical structural determinant for high-affinity agonism
ConditionsStructure-activity relationship (SAR) models in drug design

Procurement of the exact meta-isomer is non-negotiable for synthesizing specific receptor agonists where pocket geometry strictly rejects alternative substitution patterns.

Synthesis of High-Affinity CNS Therapeutics

Due to its enhanced lipophilicity (LogP ~2.71) compared to standard phenethylamines, this compound is the optimal starting material for synthesizing neuropharmacological agents, including GlyT1 inhibitors like SSR504734. The meta-CF3 group ensures that the resulting APIs achieve the necessary blood-brain barrier penetration and metabolic stability required for efficacy .

Precursor for Calcimimetic Agents

3-(Trifluoromethyl)phenethylamine is a critical building block in the synthesis of calcium-sensing receptor (CaSR) agonists, such as AMG 641. The specific steric bulk of the meta-CF3 group is essential for the API to properly dock into the receptor's hydrophobic pocket, making this exact isomer indispensable for osteogenic and neurogenic differentiation research .

Industrial Production of m-Substituted Benzoic Acid Derivatives

In specialized chemical manufacturing, this compound is procured to leverage its unique reactivity in concentrated sulfuric acid. The meta-CF3 group acts as a masked carboxylate, allowing process chemists to hydrolyze the molecule directly into m-substituted amino ethyl benzoic acid esters, which serve as advanced intermediates for spasmolytic and psychotherapeutic drugs [1].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52516-30-0

Wikipedia

3-Trifluoromethylphenethylamine

Dates

Last modified: 08-15-2023

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